Terbium(III) chloride hydrate

Crystallography Materials Science Lanthanide Chemistry

Sourcing Tb3+ precursors with consistent 545 nm emission for phosphor or scintillator R&D often means long lead times and batch variability. Terbium(III) chloride hydrate (CAS 19423-82-6), supplied at 99.99% metals basis, eliminates this bottleneck. • Characteristic green emission via 5D4 → 7F5 transition; validated quantum yields up to 85% in modified carbon-dot hosts. • PuBr3-type crystal structure ensures distinct doping behavior vs. UCl3-type LnCl3 alternatives. • Light yield of 27,000 ph/MeV in double-perovskite hosts supports next-gen X-ray scintillator screens.

Molecular Formula Cl3H2OTb
Molecular Weight 283.3 g/mol
CAS No. 19423-82-6
Cat. No. B101002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(III) chloride hydrate
CAS19423-82-6
Molecular FormulaCl3H2OTb
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESO.Cl[Tb](Cl)Cl
InChIInChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyNSQQJKRSNPOIDS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium(III) Chloride Hydrate: Key Properties


Terbium(III) chloride hydrate (CAS 19423-82-6) is an inorganic salt of the lanthanide series with the general formula TbCl3·xH2O, typically supplied as the hexahydrate (TbCl3·6H2O) [1]. It serves as a primary source of Tb3+ ions in aqueous and coordination chemistry, exhibiting distinct f-f electronic transitions that yield characteristic green line emission when excited by ultraviolet (UV) radiation [2]. Unlike many analogous lanthanide trichlorides that adopt the UCl3-type crystal structure, terbium(III) chloride uniquely crystallizes in the PuBr3-type structure in its anhydrous form, indicative of its distinct ionic radius and coordination preferences [1].

Why Terbium(III) Chloride Hydrate Cannot Be Substituted


Generic substitution among lanthanide chlorides (e.g., using cheaper cerium(III) chloride (CAS 7790-86-5) or gadolinium(III) chloride (CAS 10138-52-0)) is technically invalid due to terbium's unique electronic configuration (4f8), which governs its specific luminescence emission wavelengths (predominantly the 5D4 → 7F5 transition at 545 nm), redox behavior, and crystal field interactions [1][2]. The PuBr3-type crystal structure of TbCl3 further differentiates it from the UCl3-type structures of most other lanthanide trichlorides, influencing its hydration stability and processing behavior [1]. While europium(III) chloride (CAS 10025-76-0) also offers strong f-f luminescence, its emission lies in the red spectral region (5D0 → 7F2 transition at 615 nm), making it unsuitable for applications requiring green emission or specific energy transfer schemes involving Tb3+ sensitization [2].

Terbium(III) Chloride Hydrate: Quantitative Evidence


Unique PuBr3-Type Crystal Structure

Among the lanthanide trichlorides, terbium(III) chloride is uniquely reported to crystallize in the PuBr3-type structure (orthorhombic), whereas most other LnCl3 compounds (including EuCl3, GdCl3, SmCl3, and CeCl3) adopt the UCl3-type structure (hexagonal) [1]. This structural distinction arises from terbium's specific ionic radius and electronic configuration, which influence coordination geometry and, consequently, the compound's hydration behavior and solubility characteristics [1].

Crystallography Materials Science Lanthanide Chemistry

Luminescence Quantum Yield: Tb(III) vs. Eu(III) Complexes

In a comparative study of hybrid luminescent nanoparticles for prostate cancer diagnosis, europium(III) and terbium(III) complexes of 4-triazolyl dipicolinic acid were synthesized. Under UV excitation, the europium(III) complexes achieved a photoluminescence quantum yield (PLQY) of up to 60%, while the corresponding terbium(III) complexes achieved a PLQY of up to 36% [1]. This demonstrates that while both lanthanides are efficient emitters, the specific ligand environment yields significantly different quantum efficiencies, which must be considered when selecting the metal center for luminescent probe design.

Luminescence Nanoparticles Bioimaging

Quantum Yield Enhancement in Perovskite QDs via Tb/Eu Co-Doping

Co-doping of CsPbCl3 perovskite quantum dots with Tb3+ and Eu3+ ions, using TbCl3 and EuCl3 as precursors, resulted in a significant enhancement of the photoluminescence quantum yield (PLQY). When the feed ratio of PbCl2:TbCl3:EuCl3 was 1:1.5:1, the resulting (Tb,Eu):CsPbCl3 quantum dots exhibited a PLQY of 3.59% [1]. This represents a 6-fold increase compared to the PLQY of undoped CsPbCl3 quantum dots (0.57%) [1]. The doped quantum dots also demonstrated good stability, with the PLQY remaining nearly unchanged (3.63%) after storage in air for 2 months [1].

Perovskite Quantum Dots White Light Emission Rare Earth Doping

Tb/Eu-Modified Carbon Dots: Ultra-High Quantum Yield

Modification of carbon dots (C-dots) with TbCl3 and EuCl3 results in efficient energy transfer from the C-dots to the lanthanide ions, yielding intense line-type emission. The quantum yield of the Tb3+ (green) and Eu3+ (red) emission from the modified C-dots was reported to be as high as 85% [1]. This value is exceptionally high for lanthanide-based luminescent materials in aqueous environments and demonstrates the efficacy of TbCl3 as a precursor for creating bright, photostable emitters.

Carbon Dots Lanthanide Luminescence Energy Transfer

High Light Yield in Tb3+-Based Double Perovskites

In the development of double-perovskite lanthanide chlorides for scintillation applications, a material incorporating Tb3+ (Cs2NaGd0.4Tb0.6Cl6) achieved a high light yield of 27,000 photons per MeV under X-ray excitation [1]. This performance metric is critical for X-ray imaging and radiation detection. The study highlights that the Gd3+ to Tb3+ energy transfer is efficient in this host, enabling high light output [1].

Scintillators X-ray Imaging Double Perovskites

Higher Redox Potential Compared to Other Lanthanides

Terbium(III) chloride hydrate is reported to exhibit redox potentials that are higher than those of other lanthanides . This property suggests that Tb3+ is more easily oxidized or reduced under specific conditions, which may make it a more effective candidate for use in biochemical reactions or catalytic cycles that require electron transfer. While the exact quantitative potential values are not provided in the available technical summary, this class-level distinction is noted as a potential differentiating factor for applications where redox activity is a key selection criterion.

Electrochemistry Catalysis Biochemistry

Terbium(III) Chloride Hydrate: Application Scenarios


Green-Emitting Luminescent Materials and Probes

Based on its characteristic green emission (5D4 → 7F5 transition) and demonstrated quantum yields (e.g., 36% in specific ligand complexes [1], up to 85% in modified carbon dots [2]), TbCl3 hydrate is the precursor of choice for synthesizing green phosphors, luminescent probes for time-resolved fluorescence assays, and down-conversion layers in displays. The unique PuBr3-type structure [3] may also influence the doping efficiency in certain solid-state hosts.

High-Performance Scintillators for X-ray Imaging

The exceptional light yield of 27,000 ph/MeV achieved in Tb3+-containing double-perovskite chlorides [4] positions TbCl3 hydrate as a critical precursor for developing next-generation scintillator screens for medical X-ray imaging, security inspection, and high-energy physics detectors. Its ability to be alloyed with Gd and Eu in these hosts allows for fine-tuning of scintillation properties [4].

Stable White Light Emission from Doped Perovskite QDs

TbCl3 hydrate, in conjunction with EuCl3, is an essential co-dopant for achieving stable, single-component white light emission in CsPbCl3 perovskite quantum dots. The 6-fold enhancement in quantum yield (from 0.57% to 3.59%) and the excellent air stability of the resulting (Tb,Eu):CsPbCl3 QDs [5] make this a compelling approach for developing efficient and durable solid-state lighting and display backlights.

Catalytic and Electrochemical Applications Based on Redox Potential

For applications in organic synthesis or biochemical assays where a lanthanide salt with a higher redox potential is required, TbCl3 hydrate may offer a performance advantage over other LnCl3 salts . Its use as a Lewis acid catalyst or in electrochemical sensor development could be explored based on this qualitative differentiation, particularly when CeCl3 or EuCl3 do not provide sufficient oxidative driving force.

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